molecular formula C11H11FO3 B1325800 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid CAS No. 951892-59-4

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid

Cat. No.: B1325800
CAS No.: 951892-59-4
M. Wt: 210.2 g/mol
InChI Key: DZNCKXZNESNGKK-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid is a halogenated aromatic compound featuring a fluorine atom and a methyl group on the phenyl ring at the 3- and 2-positions, respectively. The compound is part of a broader class of 4-aryl-4-oxobutyric acids, which are studied for their pharmaceutical and industrial applications.

Properties

IUPAC Name

4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-7-8(3-2-4-9(7)12)10(13)5-6-11(14)15/h2-4H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNCKXZNESNGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261646
Record name 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-59-4
Record name 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-2-methylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(3-Fluoro-2-methylphenyl)-4-oxobutanoic acid.

    Reduction: Formation of 4-(3-Fluoro-2-methylphenyl)-4-hydroxybutanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its effects on specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted aromatic ring and the ketone functional group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid, emphasizing substituent variations, physicochemical properties, and applications:

Compound Name Substituents on Phenyl Ring Molecular Weight Melting Point (°C) Key Properties/Applications References
This compound 3-Fluoro, 2-methyl 224.19 (calc.) Not reported Research compound; potential pharmaceutical intermediate
Fenbufen (4-(4-Biphenylyl)-4-oxobutyric acid) 4-Biphenyl 254.28 183–185 NSAID; COX-2 inhibitor; anti-inflammatory agent
4-(3,5-Dimethoxyphenyl)-4-oxobutyric acid 3,5-Dimethoxy 238.24 104–106 Higher acidity (pKa ~4.39); research use
4-(2,4,6-Trimethylphenyl)-4-oxobutyric acid 2,4,6-Trimethyl 220.26 Not reported Industrial applications; market analysis available
4-(2,3-Dichlorophenyl)-4-oxobutyric acid 2,3-Dichloro 247.06 Not reported Safety hazards: Eye irritation (H319), aquatic toxicity (H411)
Esfar (4-(4-Cyclohexyl-3-chlorophenyl)-4-oxobutyric acid) 4-Cyclohexyl, 3-chloro 326.82 Not reported Introduced in 1974 as a therapeutic agent (France)
4-(4-Iodophenyl)-4-oxobutyric acid 4-Iodo 318.11 Not reported High purity (95–97%); research applications

Substituent Effects on Physicochemical Properties

  • Halogen vs. For example, 4-(2,3-dichlorophenyl)-4-oxobutyric acid exhibits higher reactivity and toxicity compared to methyl-substituted analogs . In contrast, methyl and biphenyl groups (e.g., fenbufen) improve lipophilicity, enhancing membrane permeability and bioavailability .
  • Methoxy Groups : The 3,5-dimethoxy derivative demonstrates reduced acidity (pKa ~4.39) compared to unsubstituted 4-oxobutyric acids (pKa ~2.5), likely due to electron-donating effects stabilizing the deprotonated form .

Biological Activity

4-(3-Fluoro-2-methylphenyl)-4-oxobutyric acid (CAS No. 951892-59-4) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a butyric acid moiety, contributing to its unique reactivity and biological interactions. Its molecular formula is C12H11F O3, with a molecular weight of approximately 222.21 g/mol. The presence of the fluorine atom enhances its lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The keto group can participate in nucleophilic addition reactions, while the carboxylic acid moiety is crucial for hydrogen bonding with biological targets.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
  • Receptor Modulation : It can potentially modulate receptor activities by binding to specific sites, altering downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines.
  • Antioxidant Properties : The compound has been shown to scavenge free radicals, indicating potential protective effects against oxidative stress.
  • Antimicrobial Activity : Some studies have reported its efficacy against certain bacterial strains, suggesting a role in antimicrobial therapy.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Anti-inflammatoryInhibits IL-1β secretion
AntioxidantScavenges free radicals
AntimicrobialEffective against specific bacterial strains

Case Study 1: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory properties of various phenyl derivatives, this compound was tested for its ability to inhibit COX-2 enzyme activity. Results indicated significant inhibition comparable to established NSAIDs, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Enzyme Interaction Studies

Another research effort utilized molecular docking simulations to predict binding affinities of this compound with COX enzymes. The findings suggested strong binding interactions due to the presence of the fluorine atom, which enhances hydrophobic interactions within the active site of the enzyme.

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